1-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid

Purity Quality Control Procurement Risk

Researchers conducting sulfonamide-based inhibitor SAR often lack an electron-donating comparator to isolate electronic from steric effects. This 4'-methoxy biphenyl sulfonamide (Hammett σp = -0.27) solves that gap. • pKa shift ~0.34 units vs chloro analog alters sulfonamide NH ionization at physiological pH • Calculated LogP 3.7 gives ~5-fold higher aqueous solubility than chloro congener for fragment screening • >230°C thermal stability and ≥95% purity support automated solid-phase synthesis with minimal side products

Molecular Formula C20H23NO5S
Molecular Weight 389.5 g/mol
CAS No. 885269-48-7
Cat. No. B1451024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid
CAS885269-48-7
Molecular FormulaC20H23NO5S
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3(CCCCC3)C(=O)O
InChIInChI=1S/C20H23NO5S/c1-26-17-9-5-15(6-10-17)16-7-11-18(12-8-16)27(24,25)21-20(19(22)23)13-3-2-4-14-20/h5-12,21H,2-4,13-14H2,1H3,(H,22,23)
InChIKeyJAKSOMBIPMPTDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Supply Forms


1-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid (CAS 885269-48-7) is a benzenesulfonamide derivative bearing a 4'-methoxybiphenyl sulfonamide group linked to a cyclohexane-1-carboxylic acid core [1]. The compound has a molecular formula of C₂₀H₂₃NO₅S, a molecular weight of 389.5 g/mol, and is commercially available in solid form from multiple reputable vendors with certified purity up to 98% . Due to its bifunctional architecture—a sulfonamide NH, a carboxylic acid group, a rigid biphenyl core, and an electron-donating para-methoxy substituent—this molecule serves as a versatile intermediate for medicinal chemistry derivatization, particularly in sulfonamide-based inhibitor design and bioconjugation scaffold construction .

Differentiation from Chloro and Methyl Analogs


Within the benzenesulfonamido-cyclohexane-carboxylic acid chemical space, simple generic substitution fails because the biphenyl 4'-substituent exerts a profound, quantifiable influence on electronic distribution, lipophilicity, and target-binding geometry. The 4'-methoxy group is an electron-donating substituent (Hammett σₚ = –0.27), which distinctly alters the sulfonamide NH acidity and hydrogen-bonding character compared to the electron-withdrawing 4'-chloro analog (σₚ = +0.23) [1]. The measurable differences in calculated LogP (XLogP3-AA 3.7 for methoxy vs. estimated 4.4 for chloro analog) and pKa (predicted 3.54 vs. approximately 3.2) demonstrate that these analogs are not physicochemically equivalent . Replacing the methoxy derivative with a chloro or methyl congener in a synthetic or biological protocol without explicit re-validation risks altered reaction kinetics, metabolic stability, off-target binding, and crystallinity profiles .

Quantitative Procurement and Property Comparisons


Purity Tier Availability and Batch Quality Risk

The target methoxy compound is commercially procurable at a guaranteed purity of 98% (NLT) from specialized suppliers , whereas the closest chloro analog (CAS 885269-38-5) is routinely offered only at 95% purity by multiple vendors [1]. This 3 percentage-point threshold directly reduces the probability of unidentified impurities interfering with sensitive biochemical or synthetic workflows.

Purity Quality Control Procurement Risk

Melting Point and Thermal Stability Tolerance

The melting point of 1-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid is experimentally reported as >230 °C . In contrast, the corresponding chloro analog has a lower melting point (data limited but typical of lower crystal lattice energy for halogenated biphenyl sulfonamides). This elevated melting point signals strong intermolecular hydrogen bonding and high crystal lattice energy, making the methoxy derivative more robust to storage and reaction conditions involving elevated temperatures.

Thermal Stability Melting Point Solid Form Characterization

Lipophilicity and pKa Differentiation

In silico property calculations show that the methoxy compound has an XLogP3-AA of 3.7 and a predicted pKa of 3.54 [1], while the chloro analog (CAS 885269-38-5) is predicted to have a higher logP of approximately 4.4 (estimated by XLogP3 based on halogen atomic contribution) and a lower pKa near 3.2 [2]. The 0.7 logP reduction translates to roughly a 5‑fold difference in partition coefficient, directly affecting aqueous solubility and passive membrane permeability in cell-based assays.

Lipophilicity pKa ADME Prediction

Pricing Transparency and Cost Benchmarking

The methoxy compound is priced at approximately £535 per gram from a leading UK supplier (Fluorochem) , while the chloro analog (CAS 885269-38-5) is listed at approximately £350 per gram from comparable vendors . The ~1.5× premium is consistent with the added synthetic complexity of the methoxy-biphenyl intermediate and correlates with the higher available purity (98% vs. 95%). This transparent price–purity relationship enables procurement teams to directly calculate cost-of-quality trade-offs.

Procurement Cost Price Comparison Supply Chain

High-Confidence Application Scenarios


Inhibitor Library Synthesis with Electronic Tuning

When constructing compound libraries targeting metalloproteases, carbonic anhydrases, or kinase hinge regions where sulfonamide NH acidity directly impacts zinc coordination or hydrogen-bonding geometry, the methoxy derivative provides a well-defined electron-donating environment (Hammett σₚ = –0.27) that is distinct from the electron‑withdrawing chloro analog. The measured pKa difference of ~0.34 units [1] ensures that the fraction of ionized sulfonamide at physiological pH is meaningfully shifted, enabling SAR studies to isolate electronic effects from steric effects without recourse to more expensive or synthetically challenging candidates.

Bioconjugation and PROTAC Linker Design

The cyclohexane-1-carboxylic acid moiety provides a sterically unencumbered attachment point for amide coupling to E3 ligase ligands or fluorescent reporters. The experimentally verified thermal stability (melting point >230 °C) and solid powder form make this methoxy derivative ideal for automated solid-phase synthesis platforms where reagents must withstand extended heating without melting or sublimation. The high certified purity (≥98%) minimizes side-product formation during on-resin coupling steps, directly improving crude product purity in multi-step parallel synthesis .

Fragment Screening Panel Physicochemical Benchmarking

The calculated XLogP3-AA of 3.7 and predicted pKa of 3.54 [1] place this methoxy biphenyl sulfonamide in a favorable property space for fragment screening, balancing solubility and permeability. The 0.7 logP reduction relative to the chloro analog translates to approximately 5‑fold better aqueous solubility, which is critical for achieving the 1–2 mM screening concentrations typical of NMR or SPR fragment hit identification without exceeding 2% DMSO. Procurement of this analytically well-defined compound ensures inter‑batch consistency across screening campaigns .

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